molecular formula C8H5BrCl2O4S B2511926 Methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate CAS No. 2138516-25-1

Methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate

Cat. No.: B2511926
CAS No.: 2138516-25-1
M. Wt: 347.99
InChI Key: OLNORYDOALMIRY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate is a polyhalogenated benzoate ester featuring a bromo (Br) substituent at position 3, chloro (Cl) at position 5, and a chlorosulfonyl (-SO₂Cl) group at position 4. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive chlorosulfonyl group and halogen substituents. The chlorosulfonyl group enables derivatization into sulfonamides or sulfonic acids, while bromo and chloro substituents facilitate cross-coupling reactions .

Properties

IUPAC Name

methyl 3-bromo-5-chloro-4-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O4S/c1-15-8(12)4-2-5(9)7(6(10)3-4)16(11,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNORYDOALMIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl benzoate, followed by chlorination and sulfonylation. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and concentration is crucial to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.

    Reducing Agents: Agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions can produce sulfonamides.

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo several types of reactions:

  • Substitution Reactions : The bromine and chlorosulfonyl groups can be replaced by other nucleophiles, facilitating the formation of new derivatives.
  • Reduction Reactions : The compound can be reduced to yield various functional groups, such as alcohols or amines.
  • Oxidation Reactions : Under oxidative conditions, it can lead to further functionalization of the aromatic ring.

Medicinal Chemistry

The compound has garnered attention for its potential pharmaceutical applications:

  • Antimicrobial Activity : Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA).
Compound NameMIC (mg/L) against MSSAMIC (mg/L) against MRSA
This compound0.390.78
Methyl 2-bromo-5-(chlorosulfonyl)benzoate0.781.56

This data indicates its potential as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes, such as carbonic anhydrase IX (CA IX), which is implicated in cancer progression. Research suggests that compounds with similar structures can effectively inhibit CA IX, potentially leading to therapeutic applications in oncology.

Compound NameBinding Affinity (kJ/mol)
This compound-12.6
Methyl 2-chloro-5-(sulfamoyl)benzoate-11.4

The binding affinity data highlights the effectiveness of this compound as a potential therapeutic agent.

Antimicrobial Efficacy Study

A recent investigation demonstrated that this compound exhibited significant antimicrobial activity against both MSSA and MRSA strains, with minimum inhibitory concentrations comparable to established antibiotics like linezolid.

Cancer Research Application

Another study focused on the inhibition of CA IX by this compound, showing promising results in reducing tumor growth in preclinical models. This suggests its potential application in developing targeted cancer therapies.

Mechanism of Action

The mechanism by which methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate exerts its effects involves interactions with various molecular targets. The presence of multiple functional groups allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS RN Key Differences
Methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate Br (3), Cl (5), -SO₂Cl (4) C₈H₅BrCl₂O₄S ~360.46 (estimated) Not explicitly provided Reference compound for comparison.
Methyl 4-[(chlorosulfonyl)methyl]benzoate -SO₂Cl-CH₃ (4) C₉H₉ClO₄S 248.68 130047-14-2 Chlorosulfonyl group attached to methyl at position 4; lacks halogens at 3 and 5 .
Methyl 3-bromo-4-chloro-5-fluorobenzoate Br (3), Cl (4), F (5) C₈H₅BrClFO₂ 267.48 1160574-62-8 Replaces -SO₂Cl with F at position 5; lower molecular weight and reactivity .
Methyl 3-bromo-5-(chlorosulfonyl)benzoate Br (3), -SO₂Cl (5) C₈H₆BrClO₄S ~329.56 (estimated) 668261-21-0 Chlorosulfonyl at position 5 instead of 4; positional isomer with distinct electronic effects .
Methyl 3-Bromo-5-chloro-4-methylbenzoate Br (3), Cl (5), CH₃ (4) C₉H₈BrClO₂ ~263.52 (estimated) 203573-07-3 Replaces -SO₂Cl with methyl at position 4; less reactive due to absence of sulfonyl group .
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate Br (3), Cl (2), -OCF₃ (5) C₉H₅BrClF₃O₃ ~337.50 (estimated) 2704827-34-7 Trifluoromethoxy at position 5; increased lipophilicity compared to sulfonyl groups .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~360.46 g/mol) is significantly higher than analogs lacking sulfonyl groups (e.g., methyl 3-bromo-4-chloro-5-fluorobenzoate at 267.48 g/mol) due to the -SO₂Cl moiety .
  • Melting Points : Methyl 4-[(chlorosulfonyl)methyl]benzoate (mp 116–117°C) has a higher melting point than halogenated analogs, likely due to stronger intermolecular forces from the sulfonyl group .

Research Findings

  • Synthetic Utility: The chlorosulfonyl group in the target compound is critical for synthesizing sulfonamide antibiotics.
  • Positional Isomerism : Methyl 3-bromo-5-(chlorosulfonyl)benzoate (CAS 668261-21-0) demonstrates how sulfonyl group positioning alters electronic effects. The target compound’s 4-sulfonyl configuration may improve steric accessibility for reactions compared to the 5-sulfonyl isomer .

Biological Activity

Methyl 3-bromo-5-chloro-4-(chlorosulfonyl)benzoate is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8H5BrClO3S
  • Molecular Weight : 291.54 g/mol
  • IUPAC Name : this compound

This compound contains halogen substituents and a sulfonyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This property is significant in drug design, particularly for targeting specific pathways in disease processes.
  • Protein Modification : The compound can modify protein functions through reactions with amino acid residues, impacting cellular signaling and metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against:

  • Bacteria : It shows inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • Fungi : The compound has demonstrated antifungal properties, making it a candidate for further development in antifungal therapies.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of key signaling pathways involved in cell survival and proliferation. Notably:

  • Mechanisms : The compound may inhibit specific kinases involved in cancer cell growth, leading to reduced viability and increased rates of apoptosis .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

This study highlights the compound's potential as an antimicrobial agent .

Study 2: Anticancer Activity Assessment

In another study assessing the anticancer effects, this compound was tested on several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)8
A549 (Lung)12

These findings suggest that the compound has significant cytotoxic effects against various cancer types, warranting further investigation into its therapeutic potential .

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